5-Chloro-2,2-dimethylpentanenitrile
Overview
Description
5-Chloro-2,2-dimethylpentanenitrile: is an organic compound with the molecular formula C7H12ClN. It is a nitrile derivative characterized by the presence of a chlorine atom and two methyl groups attached to a pentane backbone. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 5-Chloro-2,2-dimethylpentanenitrile involves the reaction of isobutyronitrile with 1-bromo-3-chloropropane in the presence of a base such as lithium bis(trimethylsilyl)amide. The reaction is typically carried out at elevated temperatures (around 70°C) for an extended period (approximately 16 hours). The reaction mixture is then quenched with water and extracted with dichloromethane. The organic layers are dried, filtered, and concentrated to yield the desired product .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, phase-transfer catalysts and other advanced techniques may be employed to improve the overall production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-2,2-dimethylpentanenitrile can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, cyanides, or other substituted derivatives.
Reduction: The primary product is the corresponding amine.
Oxidation: Various oxidation products, including carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry:
5-Chloro-2,2-dimethylpentanenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine:
In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be explored for its potential pharmacological properties .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique chemical properties make it valuable for various applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2,2-dimethylpentanenitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
2,2-Dimethylpentanenitrile: Lacks the chlorine atom, resulting in different reactivity and properties.
5-Bromo-2,2-dimethylpentanenitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
2,2-Dimethyl-5-chloropentanoic acid: Contains a carboxylic acid group instead of a nitrile group, resulting in different chemical behavior.
Uniqueness:
5-Chloro-2,2-dimethylpentanenitrile is unique due to the presence of both a chlorine atom and a nitrile group on a dimethylpentane backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-chloro-2,2-dimethylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJFOWMZIAASOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294995 | |
Record name | 5-chloro-2,2-dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4207-54-9 | |
Record name | NSC99207 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-chloro-2,2-dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30294995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Chloro-2,2-dimethylpentanenitrile in the synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone?
A1: this compound is a crucial starting material in the multi-step synthesis of 5-(4-chlorobenzyl)-2,2-dimethylcyclopentanone. The synthesis begins by reacting isobutyronitrile with 1-bromo-3-chloropropane to yield this compound []. This compound then undergoes a series of reactions, including conversion to 2,2-dimethyladiponitrile, cyclization, and hydrolysis, ultimately leading to the desired final product.
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